![molecular formula C10H20O2Si B1398860 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone CAS No. 929913-18-8](/img/structure/B1398860.png)
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Descripción general
Descripción
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is a chemical compound with the molecular formula C10H20O2Si . It has a molecular weight of 200.35 . The compound is stored in a freezer and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3 . The canonical SMILES structure is CC©©Si©OC1CC(=O)C1 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 219.9±33.0 °C and its predicted density is 0.93±0.1 g/cm3 . The compound has a topological polar surface area of 26.3 Ų .Aplicaciones Científicas De Investigación
Geminal Acylation with Methyl-Substituted Analogues
- Cyclobutanones, like 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone, are used in geminal acylation of ketones and acetals, leading to methylcyclopentanediones. These reactions have stereochemical implications and can yield furanones and ring-opened 1,2-diones under certain conditions (Crane, Jenkins, & Burnell, 1997).
Copyrolysis with Acrolein
- In gas-phase copyrolysis with acrolein, this compound contributes to forming various compounds, including ethylene, hexamethylcyclotrisiloxane, and 1,1-dimethyl-2-oxa-1-sila-3-cyelohexene. This demonstrates its utility in complex chemical transformations (Valkovich & Weber, 1975).
Synthesis of Pyrethroids
- Halogenated cyclobutanones, similar in structure to this compound, serve as versatile precursors in the synthesis of insecticidal pyrethroids. These compounds are synthesized via cycloadditions of haloketenes (Martin, Greuter, & Belluŝ, 1981).
Asymmetric Vicinal Acylation
- Cyclobutanones are integral in asymmetric vicinal acylation of olefins, leading to enantiomerically pure γ-lactones. This process demonstrates their role in creating stereochemically complex molecules (Genicot & Ghosez, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWIMAOHZAWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
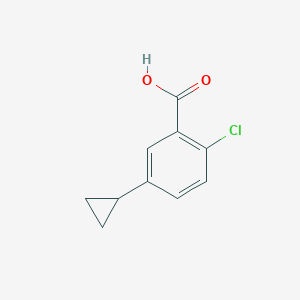
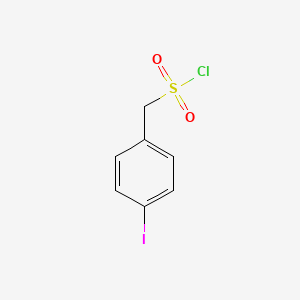
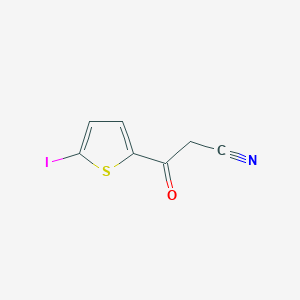
![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)
![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)
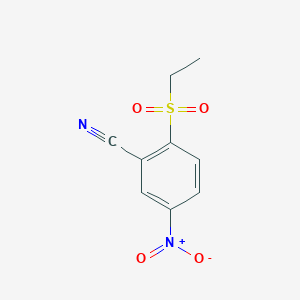
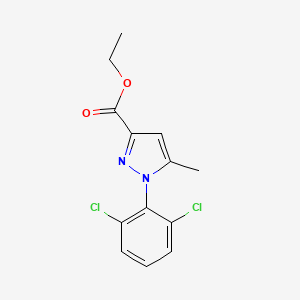
![[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1398790.png)
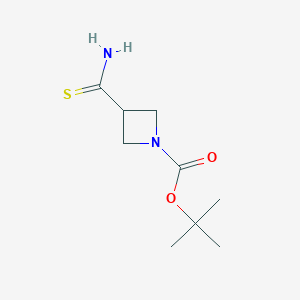
![(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)
![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)